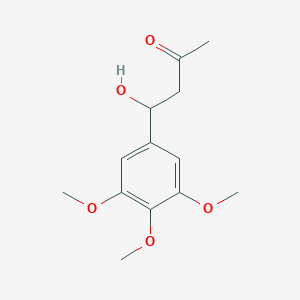
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- is a chemical compound that features a 3,4,5-trimethoxyphenyl group attached to a 4-hydroxy-2-butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable ketone precursor under basic conditions. One common method includes the use of hydroxylamine hydrochloride and sodium acetate in ethanol to form the oxime, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-oxo-2-butanone, 4-(3,4,5-trimethoxyphenyl)-
Reduction: 4-hydroxy-2-butanol, 4-(3,4,5-trimethoxyphenyl)-
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of trimethoxyphenyl derivatives, which have shown potential as anti-cancer, anti-fungal, and anti-bacterial agents.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which are involved in cell division and stress responses . This inhibition can lead to the disruption of cellular processes, making the compound effective in anti-cancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: Similar structure but with a single methoxy group.
4-Hydroxy-2-butanone: Lacks the trimethoxyphenyl group.
3-Hydroxy-4-phenylbutan-2-one: Contains a phenyl group instead of a trimethoxyphenyl group.
Uniqueness
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts significant biological activity and makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
208641-46-7 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-hydroxy-4-(3,4,5-trimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O5/c1-8(14)5-10(15)9-6-11(16-2)13(18-4)12(7-9)17-3/h6-7,10,15H,5H2,1-4H3 |
Clave InChI |
KDGXMZLPKSMTSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















